molecular formula C9H9N3S2 B14375553 N-1,3-Benzothiazol-2-yl-N-methylthiourea CAS No. 90349-90-9

N-1,3-Benzothiazol-2-yl-N-methylthiourea

Cat. No.: B14375553
CAS No.: 90349-90-9
M. Wt: 223.3 g/mol
InChI Key: PHKJUQQYKTZLRQ-UHFFFAOYSA-N
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Description

N-1,3-Benzothiazol-2-yl-N-methylthiourea: is a heterocyclic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-1,3-Benzothiazol-2-yl-N-methylthiourea can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with methyl isothiocyanate under mild conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the product is obtained after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and microwave irradiation, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-1,3-Benzothiazol-2-yl-N-methylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: N-1,3-Benzothiazol-2-yl-N-methylthiourea is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its antimicrobial and antifungal properties. It has shown promising activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents .

Medicine: this compound is investigated for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of certain cancer cell lines. Additionally, it is explored for its anti-inflammatory and analgesic properties .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of dyes and pigments. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-1,3-Benzothiazol-2-yl-N-methylthiourea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, resulting in antimicrobial activity. Additionally, it can interfere with signaling pathways in cancer cells, leading to apoptosis (programmed cell death) .

Comparison with Similar Compounds

  • N-(1,3-Benzothiazol-2-yl)methanesulfonamide
  • N-(1,3-Benzothiazol-2-yl)-2-methyl-3-nitrobenzamide
  • N’-(1,3-Benzothiazol-2-yl)-N,N-dimethylurea

Comparison: N-1,3-Benzothiazol-2-yl-N-methylthiourea is unique due to its thiourea moiety, which imparts distinct chemical and biological properties. Compared to other benzothiazole derivatives, it exhibits enhanced antimicrobial and anticancer activities. The presence of the thiourea group also allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

90349-90-9

Molecular Formula

C9H9N3S2

Molecular Weight

223.3 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-1-methylthiourea

InChI

InChI=1S/C9H9N3S2/c1-12(8(10)13)9-11-6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H2,10,13)

InChI Key

PHKJUQQYKTZLRQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC2=CC=CC=C2S1)C(=S)N

Origin of Product

United States

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